molecular formula C7H16N2O2S B15239744 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide

Cat. No.: B15239744
M. Wt: 192.28 g/mol
InChI Key: ZMOCEIDFYGXTDD-UHFFFAOYSA-N
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Description

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H16N2O2S It is characterized by the presence of a pyrrolidine ring, a sulfonamide group, and an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 3-methylpyrrolidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. The use of continuous flow technology enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the pyrrolidine ring can interact with receptors and ion channels, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylpyrrolidin-1-yl)ethan-1-amine: Similar structure but lacks the sulfonamide group.

    N-Methylpyrrolidine: Contains the pyrrolidine ring but lacks the ethane chain and sulfonamide group.

    Ethane-1-sulfonamide: Contains the sulfonamide group but lacks the pyrrolidine ring.

Uniqueness

2-(3-Methylpyrrolidin-1-yl)ethane-1-sulfonamide is unique due to the combination of the pyrrolidine ring and the sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-(3-methylpyrrolidin-1-yl)ethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-7-2-3-9(6-7)4-5-12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)

InChI Key

ZMOCEIDFYGXTDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)CCS(=O)(=O)N

Origin of Product

United States

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